tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
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Overview
Description
tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted oxazepine ring, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(9-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves the following steps:
Formation of the Oxazepine Ring: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a chloro-substituted benzoyl chloride.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the oxazepine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazepine ring, converting it to an alcohol.
Substitution: The chloro group in the oxazepine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like primary amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted oxazepine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
Protecting Groups: The compound can be used as a protecting group for amines in peptide synthesis due to its stability and ease of removal under mild conditions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific biological targets.
Industry:
Material Science: It
Properties
Molecular Formula |
C14H17ClN2O4 |
---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-9-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl]carbamate |
InChI |
InChI=1S/C14H17ClN2O4/c1-14(2,3)21-13(19)17-10-7-20-11-8(15)5-4-6-9(11)16-12(10)18/h4-6,10H,7H2,1-3H3,(H,16,18)(H,17,19)/t10-/m0/s1 |
InChI Key |
UZXUCORVLXWUSY-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC2=C(C=CC=C2Cl)NC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)NC1=O |
Origin of Product |
United States |
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